molecular formula C20H25N3O5S B2413247 N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 2309342-97-8

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

Cat. No. B2413247
CAS RN: 2309342-97-8
M. Wt: 419.5
InChI Key: RNEAAULHHLQYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O5S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Delivery Systems

The compound’s unique structure and functional groups make it an excellent candidate for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery . Its ability to encapsulate therapeutic agents and release them selectively at specific sites within the body could revolutionize drug administration.

Polymer Synthesis

“N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” can serve as a building block in polymer synthesis. Its functional groups allow for efficient polymerization reactions, leading to the creation of novel materials with tailored properties. Researchers have investigated its incorporation into various polymer matrices for applications such as drug release, tissue engineering, and coatings.

Anticancer Agents

Preliminary studies suggest that this compound exhibits promising anticancer activity. Researchers have evaluated its effects on cancer cell lines, including hepatocellular carcinoma (HepG2) cells. Further investigations are needed to understand its mechanism of action and potential as a targeted therapy .

Histone Deacetylase Inhibitors

Given its structural features, this compound may act as a histone deacetylase inhibitor (HDACi). HDACis play a crucial role in epigenetic regulation and have implications in cancer treatment. Researchers have explored its potential as an HDAC3-selective degrader, which could impact gene expression and cellular processes .

Antioxidant Properties

Some derivatives of this compound have demonstrated antioxidant behavior. For instance, compound 2 has shown activity against hydrazine, producing 4-((1H-benzo[d]imidazol-2-yl)diazenyl)-1H-pyrazole-3,5-diamine . Antioxidants play a vital role in protecting cells from oxidative stress and preventing various diseases.

Computational Modeling

Researchers have used molecular modeling techniques to explore the interactions of this compound with target proteins. Docking studies reveal potential binding sites and stability within protein pockets. For example, compound 24 forms hydrogen bonds with specific amino acids, suggesting its promising binding affinity .

properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c24-6-7-28-20(4-8-29-12-20)11-21-18(26)19(27)22-15-9-13-1-2-16(25)23-5-3-14(10-15)17(13)23/h9-10,24H,1-8,11-12H2,(H,21,26)(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEAAULHHLQYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4(CCSC4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide

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